molecular formula C20H12N2O3S2 B12207407 (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12207407
M. Wt: 392.5 g/mol
InChI Key: ICQBVPCIJJDNEH-NVMNQCDNSA-N
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Description

The compound “(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole and quinoline moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with quinoline-4-carbaldehyde in the presence of a thiazolidinone precursor. The reaction conditions often require a base catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinoline moiety can yield dihydroquinoline derivatives.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. The benzodioxole and quinoline moieties can bind to enzymes or receptors, modulating their activity. The thioxo group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.

    Quinoline Derivatives: Compounds with a quinoline moiety but lacking the thiazolidinone structure.

    Benzodioxole Derivatives: Compounds with a benzodioxole ring but different functional groups.

Uniqueness

The combination of benzodioxole, quinoline, and thiazolidinone in a single molecule makes this compound unique. Its structural complexity and potential for diverse biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C20H12N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12N2O3S2/c23-19-18(9-12-7-8-21-15-4-2-1-3-14(12)15)27-20(26)22(19)13-5-6-16-17(10-13)25-11-24-16/h1-10H,11H2/b18-9-

InChI Key

ICQBVPCIJJDNEH-NVMNQCDNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=NC5=CC=CC=C45)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=NC5=CC=CC=C45)SC3=S

Origin of Product

United States

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